Germicidin

説明

特性

IUPAC Name |

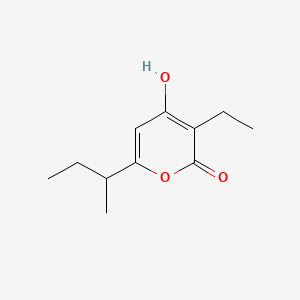

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-57-7 | |

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural Characteristics and Solubility

Germicidin B (C₁₀H₁₄O₃; MW 182.2 g/mol) serves as a representative model for understanding this compound chemistry. Its structure features a 3-ethyl-4-hydroxy-6-(1-methylethyl)-2H-pyran-2-one core, with solubility in polar organic solvents such as DMSO, ethanol, and methanol. The compound’s stability is pH- and temperature-dependent, requiring storage at -20°C to prevent degradation.

Table 1: Solubility and Storage Conditions of this compound B

| Property | Value |

|---|---|

| Solubility in DMSO | 10 mg/mL |

| Solubility in Methanol | 5 mg/mL |

| Storage Temperature | -20°C (1 month stability) |

| Recommended Solvent | DMSO for long-term stability |

Stock Solution Preparation

Stock solutions are critical for experimental reproducibility. For this compound B, a 10 mM solution requires dissolving 1.82 mg in 1 mL of DMSO, followed by aliquoting to avoid freeze-thaw cycles. Higher concentrations (e.g., 50 mM) necessitate careful warming to 37°C and sonication to ensure complete dissolution.

Table 2: Molarity Calculations for this compound B Solutions

| Concentration | Volume per 1 mg | Volume per 5 mg |

|---|---|---|

| 1 mM | 5.49 mL | 27.44 mL |

| 10 mM | 0.55 mL | 2.74 mL |

Microbial Fermentation Techniques

Strain Selection and Culture Conditions

Germicidins are predominantly produced by Streptomyces species, with S. coelicolor and endophytic Streptomyces sp. being prominent sources. Fermentation media such as R3 (pH 6.0–7.2) and NMMP (nitrogen-rich) are employed, with carbon sources like glycerol or mannitol enhancing yield. For example, 8 L of R3 medium incubated for 11 days at 28°C yields 1.2 g of crude extract.

Table 3: Fermentation Parameters for this compound Production

| Parameter | Optimal Condition | Yield Improvement Factor |

|---|---|---|

| pH | 6.0–7.2 | 1.5× (pH 6.0 vs. 7.2) |

| Carbon Source | Glycerol | 2.1× vs. Glucose |

| Incubation Time | 7–11 days | 1.8× (11 vs. 7 days) |

Extraction and Primary Isolation

Post-fermentation, germicidins are extracted using ethyl acetate/methanol/acetic acid (80:15:5 v/v), followed by liquid-liquid partitioning to remove hydrophilic contaminants. The organic phase is concentrated under reduced pressure, yielding a crude extract rich in germicidins A, B, and derivatives.

Enzymatic Biosynthesis Using this compound Synthase (Gcs)

Enzyme Characteristics and Substrate Specificity

This compound synthase (Gcs), a type III polyketide synthase from S. coelicolor, catalyzes the condensation of acyl-ACP or acyl-CoA starters with malonyl-CoA extenders. Kinetic studies reveal a 10-fold higher catalytic efficiency for acyl-ACP (kcat/Kₘ = 4.7 × 10³ M⁻¹s⁻¹) compared to acyl-CoA, underscoring its evolutionary adaptation to fatty acid biosynthesis intermediates.

Table 4: Kinetic Parameters of this compound Synthase

| Substrate | kcat (s⁻¹) | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Acyl-ACP | 0.45 | 95 | 4.7 × 10³ |

| Acyl-CoA | 0.38 | 850 | 4.5 × 10² |

In Vitro Reconstitution of this compound Biosynthesis

The enzymatic pathway was reconstructed by coupling Gcs with fatty acid biosynthesis machinery, enabling de novo production of this compound analogs. This method allows precise control over side-chain length and oxygenation, facilitating the synthesis of non-natural derivatives like 6-sec-butyl this compound D.

Purification and Analytical Methods

Chromatographic Separation

Crude extracts are fractionated using reversed-phase MPLC (RP-18 columns) with acetone/water gradients. this compound D (C₁₁H₁₆O₄) and E (C₁₀H₁₄O₄) are purified to >95% purity via sequential Sephadex LH-20 and RP-18 chromatography.

Table 5: Chromatographic Conditions for this compound Isolation

| Step | Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Primary Fractionation | RP-18 (80 g) | Acetone/H₂O (30–70%) | 80% |

| Final Purification | Sephadex LH-20 | Methanol | 95% |

Structural Elucidation

High-resolution Q-TOF mass spectrometry (HR-Q-TOF-MS) and 2D-NMR (COSY, HSQC, HMBC) are employed for structural characterization. For this compound A (C₉H₁₂O₃), key NMR signals include δH 4.15 (q, J = 7.0 Hz, H-3) and δC 170.2 (C-2), confirming the α-pyrone core.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions: Germicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Germicidin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique biosynthetic pathway and potential as a model compound for understanding polyketide synthesis.

Biology: The compound’s role as an autoregulatory inhibitor of spore germination makes it a valuable tool for studying microbial development and interspecies communication.

Medicine: this compound exhibits potential antibiotic and antifungal activities, making it a candidate for pharmaceutical development.

作用機序

Germicidin exerts its effects by inhibiting the germination of spores in Streptomyces species. The compound binds to specific molecular targets involved in the germination process, preventing the transition from spore to vegetative growth. This inhibition is reversible, and this compound also affects hyphal elongation, further influencing microbial development .

類似化合物との比較

Germicidin Homologs and Derivatives

Germicidins exhibit structural diversity across Streptomyces species (Table 1):

Key Observations :

- Alkyl chain length and branching at C-6 critically influence bioactivity. For example, this compound A (2-butyl) is 10-fold more potent than this compound B (2-propyl) in S. viridochromogenes , but this specificity varies between species .

- This compound D’s 3-oxo-4-methylpentyl group enhances catalytic efficiency (kcat/Km = 10× higher than acyl-CoA analogs) due to preferential binding of acyl-ACP substrates by Gcs .

Comparison with Non-Germicidin α-Pyrones

Germicidins share biosynthetic and structural features with other α-pyrones but differ in regulatory roles (Table 2):

Mechanistic Insights :

- Germicidins uniquely utilize acyl-ACP starter units from fatty acid biosynthesis, unlike fungal α-pyrones that rely on acyl-CoA . This confers substrate specificity: Gcs binds 3-oxo-4-methylpentyl-AcpP with Km = 1.6 µM, comparable to Staphylococcus aureus FabH (Km = 1.76 µM for malonyl-AcpP) .

- This compound’s reversible inhibition of Ca²⁺-ATPase distinguishes it from hypnosin, which irreversibly inhibits hyphal growth .

Regulatory and Host Effects

- Host Strain Engineering : Deleting competing biosynthetic gene clusters (BGCs) in S. coelicolor M1152 reduced this compound production by 82–92%, suggesting precursor competition between primary and secondary metabolism . However, reintroducing Gcs (sco7221) in engineered strains (e.g., M1317) increased titers 7.8–10.7-fold .

- Carbon Source Influence : this compound A production is elevated in glycerol-containing media, linked to enhanced acetyl-CoA flux .

生物活性

Germicidin, a polyketide compound produced by various Streptomyces species, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, effects on spore germination, and antioxidant activities, supported by data tables and relevant case studies.

Overview of this compound

Germicidins are a family of compounds primarily identified in Streptomyces coelicolor and other related species. They are classified as type III polyketides and exhibit diverse biological activities, including antibacterial and antifungal effects. The primary germicidins studied include this compound A, B, C, and D.

Antibacterial Activity

Research has shown varied antibacterial activity among different germicidins. Notably, this compound A has been reported to have inhibitory effects on the germination of Streptomyces spores and certain bacterial strains.

Table 1: Antibacterial Activity of Germicidins

| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| This compound A | Staphylococcus aureus | 40 pg/mL | Inhibits spore germination |

| This compound B | Micrococcus luteus | Weak activity noted | Limited effectiveness |

| This compound C | Escherichia coli | Not determined | No significant activity |

| This compound D | Various strains | Not determined | Further studies needed |

The antibacterial activity of germicidins was assessed through various assays, with results indicating that while this compound A shows potent inhibitory effects at low concentrations, other members of the family exhibit limited activity against common bacterial pathogens .

Effects on Spore Germination

This compound A is particularly noted for its role in regulating spore germination in Streptomyces. It acts as an autoregulatory inhibitor, preventing premature germination and ensuring proper developmental timing.

Case Study: Inhibition of Spore Germination

In a controlled study, spore extracts from S. coelicolor were analyzed for this compound content and their effects on spore germination. The results indicated that:

- This compound A inhibited spore germination at concentrations above 1 μg/mL.

- The extract contained approximately 5.4 μg of this compound A per dish, correlating with observed inhibitory activity .

This study highlights the physiological role of germicidins as self-inhibitors in the life cycle of Streptomyces, contributing to the understanding of microbial ecology and development.

Antioxidant Activity

Recent studies have also explored the antioxidant properties of germicidins. This compound A and B were isolated from marine-derived Streptomyces strains and evaluated for their antioxidant capacity.

Table 2: Antioxidant Activity of Germicidins

| Compound | Assay Type | IC50 (µg/mL) | Observations |

|---|---|---|---|

| This compound A | DPPH Scavenging | 25 | Effective in scavenging free radicals |

| This compound B | ABTS Assay | 30 | Moderate antioxidant activity |

The findings suggest that both compounds exhibit significant antioxidant activity, which may contribute to their overall biological effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。